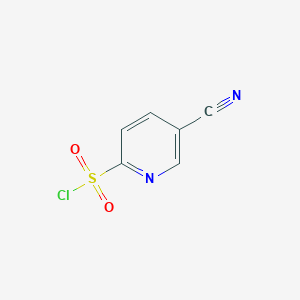

5-Cyanopyridine-2-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyanopyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXSGYYVYLYBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596109 | |

| Record name | 5-Cyanopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174486-12-5 | |

| Record name | 5-Cyanopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyanopyridine 2 Sulfonyl Chloride and Analogous Pyridine Sulfonyl Chlorides

Established Synthetic Routes to Pyridine (B92270) Sulfonyl Chlorides

Several general methods are employed for the synthesis of pyridine sulfonyl chlorides, which can be broadly categorized into oxidative chlorination, Sandmeyer-type reactions, and chlorosulfonation strategies.

Oxidative Chlorination Approaches (e.g., from thiols, disulfides)

Oxidative chlorination is a common and effective method for preparing sulfonyl chlorides from sulfur-containing precursors like thiols and disulfides. This approach involves the oxidation of the sulfur atom and subsequent chlorination in a single pot.

A variety of reagents can be employed for this transformation. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgacs.org This method is often fast and efficient, proceeding at room temperature. organic-chemistry.org Another effective reagent is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which provides a mild and efficient means for the oxidative chlorination of thiols, disulfides, and benzylic sulfides to their corresponding arenesulfonyl chlorides in good to excellent yields. lookchem.com The byproducts of this reaction are easily removed through a simple aqueous workup. lookchem.com

Other notable reagents for oxidative chlorination include:

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which offers a mild and selective method for converting thiols and disulfides to sulfonyl chlorides. organic-chemistry.org

N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid or in combination with tetrabutylammonium (B224687) chloride and water. organic-chemistry.org

Chlorine dioxide has also been investigated for the oxidation of thiols and disulfides, leading to the formation of sulfonyl chlorides among other products. researchgate.net

The general applicability of these methods allows for the synthesis of a wide array of aromatic and heterocyclic sulfonyl chlorides. organic-chemistry.org However, the stability of the resulting sulfonyl chloride is a crucial factor, as some products may be prone to desulfonylation. lookchem.com

Sandmeyer-Type Reactions for (Hetero)Aromatic Amines

The Sandmeyer reaction provides a powerful tool for the conversion of aromatic and heteroaromatic amines into a variety of functional groups, including sulfonyl chlorides. nih.govwikipedia.org This reaction proceeds via the formation of a diazonium salt from the amine, which is then displaced by a nucleophile in the presence of a copper(I) catalyst. wikipedia.org

In the context of sulfonyl chloride synthesis, the diazonium salt is reacted with sulfur dioxide in the presence of a chloride source and a copper catalyst. nih.gov A recent development in this area is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid SO₂ surrogate. acs.org This innovation allows for a safer and more operationally simple procedure, as the highly energetic diazonium intermediate is generated in situ and does not accumulate. acs.org The reaction is typically carried out under mild conditions and demonstrates a broad substrate scope, accommodating various carbo- and heterocyclic anilines. acs.org

The Sandmeyer-type chlorosulfonylation has been successfully applied on a gram scale, highlighting its potential for widespread use in both academic and industrial settings. acs.org It is important to note that side reactions, such as Sandmeyer chlorination, can occur, leading to the formation of chloroarene byproducts. nih.govacs.org

Chlorosulfonation Strategies

Direct chlorosulfonation is another key strategy for the synthesis of pyridine sulfonyl chlorides. This method involves the reaction of a pyridine derivative with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). researchgate.net The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced directly onto the pyridine ring.

The position of sulfonation is influenced by the electronic properties of the substituents already present on the pyridine ring. For instance, the chlorosulfonation of 3-cyanopyridine (B1664610) with chlorosulfonic acid requires careful temperature control to prevent decomposition of the nitrile group. The reaction typically involves an electrophilic attack at the 2-position of the pyridine ring. Similarly, 6-cyanopyridine can be sulfonated with excess chlorosulfonic acid, followed by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

It is a strong acid and a powerful sulfonating, sulfating, and dehydrating agent. researchgate.net The reactivity of chlorosulfonic acid necessitates careful handling and controlled reaction conditions to avoid unwanted side reactions and ensure the safety of the process.

Targeted Synthesis of Cyanopyridine Sulfonyl Chlorides

The synthesis of specific cyanopyridine sulfonyl chloride isomers, such as 3-cyanopyridine-2-sulfonyl chloride and 6-cyanopyridine-2-sulfonyl chloride, requires tailored approaches that consider the directing effects of the cyano group and the inherent reactivity of the pyridine ring.

Specific Methods for 3-Cyanopyridine-2-sulfonyl chloride and 6-Cyanopyridine-2-sulfonyl chloride

3-Cyanopyridine-2-sulfonyl chloride:

The synthesis of 3-cyanopyridine-2-sulfonyl chloride can be achieved through the chlorosulfonation of 3-cyanopyridine. This reaction is exothermic and requires careful temperature management (0–10°C) to avoid degradation of the sensitive cyano group. An optimized molar ratio of 3-cyanopyridine to chlorosulfonic acid is typically 1:3, with reaction times ranging from 4 to 6 hours, affording yields of 70–78%.

An alternative route involves the N-oxidation of 3-cyanopyridine, followed by chlorination. google.com For example, 3-cyanopyridine N-oxide can be reacted with bis(trichloromethyl)carbonate (BTC) in the presence of an organic base to introduce a chlorine atom at the 2-position. google.com This method avoids the use of phosphorus-based chlorinating agents and the associated toxic waste. google.com

6-Cyanopyridine-2-sulfonyl chloride:

The synthesis of 6-cyanopyridine-2-sulfonyl chloride can be accomplished via the oxidative chlorination of a suitable precursor. One reported method involves the oxidative chlorination of 6-(benzylthio)picolinonitrile (B8625945) using sodium hypochlorite (B82951) (NaOCl) in the presence of sulfuric acid and potassium bifluoride. This reaction yields the corresponding sulfonyl fluoride (B91410), which is a related and useful compound. The analogous sulfonyl chloride is also a known compound.

Consideration of Regioselectivity in Cyanopyridine Sulfonyl Chloride Synthesis

The regioselectivity of electrophilic substitution reactions on the pyridine ring is a critical consideration in the synthesis of cyanopyridine sulfonyl chlorides. The position of the electron-withdrawing cyano group significantly influences the position of the incoming sulfonyl chloride group during chlorosulfonation.

In the case of 3-cyanopyridine, the electron-withdrawing nature of the cyano group deactivates the pyridine ring towards electrophilic attack. However, the 2- and 6-positions are the most activated (or least deactivated) positions for electrophilic substitution. The observed formation of 3-cyanopyridine-2-sulfonyl chloride during chlorosulfonation suggests that the reaction proceeds at the more sterically accessible 2-position.

For other cyanopyridine isomers, the regioselectivity would be similarly governed by the interplay of electronic and steric factors. For instance, in the synthesis of quinoline (B57606) derivatives, sulfonyl chlorides have been shown to act as both sulfonating and chlorinating agents, with the regioselectivity being a key aspect of the transformation. rsc.org While not directly related to pyridine, this highlights the importance of understanding and controlling regioselectivity in the synthesis of functionalized heterocycles. Direct C-H cyanation methods have also been developed for other nitrogen-containing heterocycles like purines, where regioselectivity is controlled by the directing groups present on the ring. mdpi.com

Emerging and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have provided novel pathways for the synthesis of sulfonyl chlorides that are more environmentally benign and efficient than classical methods. These approaches often utilize milder reaction conditions, reduce hazardous waste, and offer improved safety profiles.

Visible light photocatalysis has emerged as a powerful tool in organic synthesis, harnessing the energy of light to drive chemical reactions under mild conditions. researchgate.net This strategy provides a sustainable alternative to traditional methods that often require harsh reagents or high temperatures. acs.org

One notable advancement is the use of a heterogeneous, transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), to mediate the synthesis of sulfonyl chlorides from arenediazonium salts. acs.orgnih.gov This method is a photocatalytic alternative to the classic Meerwein chlorosulfonylation. The reaction proceeds at room temperature under visible light irradiation (e.g., a 465 nm LED) and demonstrates high tolerance for a wide array of functional groups, including electron-withdrawing groups like cyano and nitro, and various halides. acs.org

The proposed mechanism involves the photoexcited K-PHI catalyst reducing the arenediazonium salt to form an aryl radical. This radical is then trapped by a sulfur dioxide surrogate, such as thionyl chloride (SOCl₂), leading to the formation of the corresponding sulfonyl chloride. The process is highly selective, and yields for various aryl sulfonyl chlorides are generally high, ranging from 50% to 95%. acs.org Given its tolerance for the cyano group, this method is a viable pathway for the synthesis of 5-Cyanopyridine-2-sulfonyl chloride from its corresponding diazonium salt precursor, which can be generated from 2-amino-5-cyanopyridine (B188168).

| Substrate (Diazonium Salt Precursor) | Photocatalyst | Light Source | Yield (%) | Reference |

| 4-Bromoaniline | K-PHI | 465 nm LED | 95 | acs.org |

| 4-Chloroaniline | K-PHI | White Light | 91 | acs.org |

| 4-Nitroaniline | K-PHI | White Light | 70 | acs.org |

| 4-Cyanoaniline | K-PHI | White Light | 62 | acs.org |

This table presents selected examples of aryl sulfonyl chlorides synthesized via visible light photocatalysis, demonstrating the method's applicability to precursors with various functional groups.

While many modern cross-coupling reactions rely on precious transition metals, there is a strong impetus to develop synthetic routes that avoid them entirely. jiaolei.group For pyridine sulfonyl chlorides, several transition-metal-free approaches exist, often relying on classical reaction types. These methods are valuable for their cost-effectiveness and for avoiding potential metal contamination in the final products. researchgate.net

A primary transition-metal-free route involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction. For instance, 2-amino-5-cyanopyridine can be treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic media) to form a diazonium salt. This intermediate can then be reacted with sulfur dioxide in the presence of a chloride source to yield this compound.

Another established transition-metal-free method is the direct oxidative chlorination of pyridine thiols (mercaptopyridines). For example, 2-mercaptopyridine (B119420) can be converted to pyridine-2-sulfonyl chloride using a strong oxidizing agent and a chloride source, such as sodium hypochlorite in concentrated sulfuric acid. This reaction proceeds rapidly at low temperatures.

Furthermore, pyridine sulfonic acids can be converted to the corresponding sulfonyl chlorides using standard chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This approach is straightforward but may require harsh conditions and the use of hazardous reagents.

| Precursor | Reagents | Methodology | Product | Reference |

| 2-Amino-5-cyanopyridine | 1. NaNO₂, HCl2. SO₂, CuCl | Diazotization/Sandmeyer | This compound | Plausible route based on general methods |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Chlorination of Sulfonic Acid | Pyridine-3-sulfonyl chloride | General Method |

| 2-Mercaptopyridine | NaOCl, H₂SO₄ | Oxidative Chlorination | Pyridine-2-sulfonyl chloride | General Method |

This table summarizes key transition-metal-free methodologies for the synthesis of pyridine sulfonyl chlorides.

Flow chemistry, or continuous-flow synthesis, has become an increasingly important technology in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.comresearchgate.net The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry applications. rsc.org

A continuous-flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has been developed using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. rsc.org In this setup, solutions of the thiol or disulfide and the reagent are pumped through a temperature-controlled reactor coil. The small reactor volume and excellent heat exchange capabilities of flow reactors prevent thermal runaways, a significant risk in batch reactions. rsc.org This method has been successfully applied to various aromatic thiols, achieving good to excellent yields with short residence times, and is applicable to heteroaromatic thiols for the synthesis of compounds like pyridine sulfonyl chlorides.

Additionally, multi-step continuous flow processes have been implemented for the synthesis of complex pharmaceutical intermediates. For example, a process involving a chlorosulfonylation step with sulfuryl chloride (SO₂Cl₂) has been used to produce 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide on a large scale. researchgate.net Such integrated flow systems, often incorporating automated controls, demonstrate the maturity of this technology for producing aryl and heteroaryl sulfonyl chlorides reliably and safely. mdpi.com

| Precursor Type | Flow Reagent | Key Advantages | Product Type | Reference |

| Aromatic Thiols/Disulfides | 1,3-Dichloro-5,5-dimethylhydantoin (DCH) | Enhanced safety, high space-time yield, precise parameter control | Aromatic Sulfonyl Chlorides | rsc.org |

| Aryl Halides (via Mg-exchange) | Sulfuryl Chloride (SO₂Cl₂) | Scalability, impurity control, integration of multiple steps | Aryl Sulfonyl Chlorides/Sulfonamides | researchgate.net |

| Aromatic Compounds | Chlorosulfonic Acid | Automation, improved reliability, safe handling of hazardous reagents | Aryl Sulfonyl Chlorides | mdpi.com |

This table highlights different flow chemistry approaches for the synthesis of sulfonyl chlorides and their advantages.

Chemical Reactivity and Transformation Pathways of 5 Cyanopyridine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Moiety

The sulfonyl chloride functional group in 5-cyanopyridine-2-sulfonyl chloride is a highly reactive electrophilic center. fiveable.me This reactivity is primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, as well as the pyridine (B92270) ring. This renders the sulfur atom susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. fiveable.me These nucleophilic substitution reactions are fundamental to the synthetic utility of this compound, enabling the formation of a diverse array of sulfur-containing compounds. fiveable.me

Formation of Sulfonamides with Amines.researchgate.netorganic-chemistry.org

One of the most prevalent reactions of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. researchgate.netorganic-chemistry.org This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with a wide range of biological activities. researchgate.net The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a proton from the nitrogen and the chloride ion, often facilitated by a base like pyridine or triethylamine (B128534), to yield the stable sulfonamide. researchgate.netyoutube.com

The general scheme for this reaction is as follows:

R¹R²NH + this compound → 5-cyano-N-(R¹,R²)-pyridine-2-sulfonamide + HCl

This process is highly versatile, accommodating a wide range of amines, including alkyl, aryl, and cyclic derivatives, to produce a diverse library of sulfonamides. organic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. organic-chemistry.org

This compound readily reacts with various heterocyclic amines to generate a diverse set of sulfonamides. The reaction follows the general principle of nucleophilic substitution at the sulfonyl chloride moiety. The nitrogen atom of the heterocyclic amine acts as the nucleophile, attacking the electrophilic sulfur atom.

For instance, the reaction of this compound with piperazine (B1678402) in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) would be expected to yield a piperazinyl sulfonamide derivative. The reaction with morpholine (B109124) would similarly produce the corresponding morpholinyl sulfonamide. The presence of the cyano group on the pyridine ring can influence the reactivity and properties of the resulting sulfonamides.

The synthesis of various heterocyclic sulfonamides has been a significant area of research due to their wide-ranging biological activities, including their use as antibacterial, antiviral, and anticancer agents. nih.govmdpi.commdpi.com The combination of the pyridine core with other heterocyclic rings through a sulfonamide linkage allows for the creation of novel molecular scaffolds with potential therapeutic applications. researchgate.net

The synthesis of chiral sulfonamides is a significant area of research, as these compounds are important building blocks in asymmetric synthesis and are often found in biologically active molecules. nih.gov The reaction of this compound with chiral amines provides a direct route to chiral sulfonamides. researchgate.net This reaction proceeds via a nucleophilic substitution where the stereocenter of the chiral amine is typically retained in the final sulfonamide product. youtube.com

The general approach involves the condensation of this compound with a chiral amine, often in the presence of a base to neutralize the HCl byproduct. researchgate.net The choice of solvent and base can be crucial for achieving high yields and maintaining the enantiomeric purity of the product.

Table 1: Examples of Chiral Amines Used in Sulfonamide Synthesis

| Chiral Amine | Resulting Chiral Sulfonamide |

|---|---|

| (R)-α-Methylbenzylamine | (R)-N-(1-phenylethyl)-5-cyanopyridine-2-sulfonamide |

| (S)-Prolinol | (S)-N-(2-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)-5-cyanopyridine |

This methodology is crucial for creating enantiomerically pure compounds for pharmacological studies, where the stereochemistry can have a profound impact on biological activity.

Parallel synthesis has become an invaluable tool in medicinal chemistry for the rapid generation of large libraries of related compounds for high-throughput screening. researchgate.net The robust and reliable nature of the reaction between sulfonyl chlorides and amines makes it highly amenable to parallel synthesis formats. researchgate.netnih.gov This allows for the systematic exploration of the chemical space around a core scaffold, such as 5-cyanopyridine, by varying the amine component. researchgate.net

In a typical parallel synthesis protocol, an array of different amines is reacted with this compound in separate reaction vessels, often on a multi-well plate. This allows for the simultaneous synthesis of a library of distinct sulfonamides. The use of automated liquid handlers and purification systems can further streamline this process.

Table 2: Representative Parallel Synthesis Scheme for Sulfonamide Library Generation

| Reactant A (in all wells) | Reactant B (Varying in each well) | Product (Varying in each well) |

|---|---|---|

| This compound | Amine 1 (e.g., Aniline) | 5-Cyano-N-phenylpyridine-2-sulfonamide |

| This compound | Amine 2 (e.g., Benzylamine) | N-Benzyl-5-cyanopyridine-2-sulfonamide |

| This compound | Amine 3 (e.g., Morpholine) | 5-Cyano-2-(morpholinosulfonyl)pyridine |

This approach significantly accelerates the drug discovery process by enabling the rapid identification of structure-activity relationships (SAR). researchgate.net

Conversion to Sulfonyl Fluorides.mdpi.com

While sulfonyl chlorides are highly reactive, their fluoride (B91410) analogs, sulfonyl fluorides, often exhibit greater stability, particularly towards hydrolysis. This property makes sulfonyl fluorides valuable reagents in their own right, especially in applications like "click chemistry" and as chemical biology probes. this compound can be converted to the corresponding 5-cyanopyridine-2-sulfonyl fluoride through a halogen exchange reaction.

This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source. Common reagents for this purpose include potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂). mdpi.com The reaction is often carried out in a suitable solvent, and sometimes a phase-transfer catalyst is employed to enhance the reaction rate. mdpi.com

A one-pot, two-step protocol has been developed for the synthesis of sulfonyl fluorides from sulfonic acids, which involves the in-situ formation of the sulfonyl chloride followed by a chlorine-fluorine exchange. nih.govnih.gov For example, using cyanuric chloride to form the sulfonyl chloride intermediate, which then reacts with KHF₂ to yield the sulfonyl fluoride. mdpi.comsemanticscholar.org

Reactions Leading to Sulfonate Esters and Sulfones.organic-chemistry.org

Beyond the formation of sulfonamides and sulfonyl fluorides, this compound is a precursor for the synthesis of sulfonate esters and sulfones, which are also important classes of organic compounds. fiveable.meorganic-chemistry.org

Sulfonate Esters: The reaction of this compound with alcohols in the presence of a base, such as pyridine, yields sulfonate esters. youtube.comyoutube.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. youtube.com This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. youtube.comyoutube.com

Sulfones: Sulfones can be synthesized from sulfonyl chlorides through various methods. One common approach involves the reaction of a sulfonyl chloride with an organometallic reagent, such as a Grignard reagent or an organolithium reagent. organic-chemistry.org The carbon-centered nucleophile of the organometallic reagent attacks the sulfonyl sulfur, displacing the chloride and forming a new carbon-sulfur bond.

Another route to sulfones involves the in-situ generation of a sulfinate from the reaction of a Grignard or organolithium reagent with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can then be trapped with an electrophile to form the sulfone. organic-chemistry.org While not a direct reaction of this compound, it highlights the synthetic pathways available from related sulfur-containing starting materials. Furthermore, the reaction of sulfonyl chlorides with alkenes, mediated by a photoredox catalyst, can lead to the formation of β-hydroxysulfones. organic-chemistry.org

Radical Reactions Involving this compound Precursors

The chemistry of sulfonyl chlorides has been significantly expanded through the exploration of radical-mediated pathways. These approaches offer alternatives to traditional ionic reactions, often proceeding under mild conditions with high functional group tolerance. This compound, as a heteroaromatic sulfonyl chloride, can serve as a precursor to sulfonyl radicals, which are versatile intermediates for various carbon-sulfur and carbon-carbon bond-forming reactions.

Generation of Sulfonyl Radicals

The key step in the radical reactivity of this compound is the homolytic cleavage of the sulfur-chlorine bond to generate a 5-cyanopyridin-2-ylsulfonyl radical. This transformation is typically achieved through photoredox catalysis. nih.govrsc.org Under visible light irradiation, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron transfer (SET) agent. This excited photocatalyst can then reduce the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the corresponding sulfonyl radical. nih.gov

Hydrosulfonylation of Unsaturated Systems (Alkenes, Alkynes)

Once generated, the 5-cyanopyridin-2-ylsulfonyl radical can readily participate in addition reactions with unsaturated systems like alkenes and alkynes. Photoredox-catalyzed hydrosulfonylation represents a powerful method for the direct formation of sulfones from sulfonyl chlorides and alkenes. nih.govnih.gov This process involves the addition of the sulfonyl radical to the C=C double bond of the alkene, generating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor, such as tris(trimethylsilyl)silane, to yield the final hydrosulfonylated product and regenerate the silyl (B83357) radical to continue the catalytic cycle. nih.gov

The methodology is applicable to a broad range of electron-deficient and electron-rich alkenes. For alkenes bearing alkyl substituents, a polarity-reversal catalysis approach can be successfully implemented to achieve high yields. nih.gov This method is noted for its operational simplicity, scalability, and wide functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.govnih.gov

| Alkene Type | Catalyst System | Hydrogen Donor | General Outcome |

| Electron-deficient Alkenes | Visible Light Photocatalyst | Tris(trimethylsilyl)silane | High yields of linear sulfones. nih.gov |

| Alkenes with Alkyl Substituents | Visible Light Photocatalyst / Polarity-Reversal Catalyst | Tris(trimethylsilyl)silane | Effective formation of branched sulfones. nih.gov |

This table presents generalized findings for the hydrosulfonylation of alkenes with various sulfonyl chlorides under photoredox conditions.

C(sp³)-H Sulfonylation

Direct functionalization of unactivated C(sp³)-H bonds is a significant goal in modern organic synthesis. The use of sulfonyl chlorides as sulfonating agents has been demonstrated in the formal sulfonylation of picolyl C–H bonds. nih.gov In a reaction involving 4-alkylpyridine derivatives, treatment with an aryl sulfonyl chloride and a base like triethylamine (Et₃N) in the presence of a catalytic amount of DMAP leads to the formation of aryl picolyl sulfones. nih.gov

The reaction is believed to proceed through an N-sulfonyl-4-alkylidene dihydropyridine (B1217469) intermediate, which effectively activates the picolyl C-H bond towards sulfonylation. nih.gov While this specific reaction has been demonstrated with aryl sulfonyl chlorides, the successful use of a 2-pyridylsulfonyl chloride suggests that other heteroaromatic sulfonyl chlorides, including this compound, could be viable partners in this type of transformation. nih.gov The reaction tolerates various functional groups on the alkyl side chain, including esters and nitriles. nih.gov

| Substrate | Sulfonylating Agent | Key Reagents | Product Type |

| 4-Alkylpyridines | Aryl Sulfonyl Chlorides | Et₃N, DMAP (cat.) | Aryl Picolyl Sulfones. nih.gov |

| 4-Benzylpyridine | Aryl Sulfonyl Chlorides | Et₃N, DMAP (cat.) | Aryl Benzylpyridyl Sulfones. nih.gov |

| 4-Picoline | 2-Pyridylsulfonyl chloride | Et₃N, DMAP (cat.) | 4-(pyridin-2-ylsulfonylmethyl)pyridine. nih.gov |

This table illustrates the scope of the formal C(sp³)-H sulfonylation of 4-alkylpyridines.

Cross-Coupling Reactions

While sulfonyl chlorides themselves are not typically used directly in cross-coupling, their derivatives, such as sulfones or sulfinates, serve as effective coupling partners. Pyridyl pyrimidylsulfones, which can be synthesized from the corresponding sulfonyl chlorides, have been shown to act as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with aryl halides. acs.org This desulfinative cross-coupling provides a powerful route to construct biaryl and heterobiaryl structures.

In this process, the pyridyl pyrimidylsulfone engages with a palladium(0) catalyst, and in the presence of a suitable ligand and base, undergoes coupling with an aryl or heteroaryl bromide. acs.org Notably, pyridine sulfones bearing electron-withdrawing groups, such as a 3-cyanopyridine (B1664610) sulfone, have been shown to be effective substrates, affording the coupled products in good yields. acs.org This demonstrates the utility of the cyano-substituted pyridine scaffold in modern cross-coupling strategies. Similarly, pyridine-2-sulfinates, readily accessible from sulfonyl chlorides, are excellent nucleophilic partners in palladium-catalyzed Suzuki-Miyaura type reactions, overcoming challenges associated with the instability of many pyridine-2-boronic acids. rsc.org

| Pyridine Sulfone Substrate | Coupling Partner | Catalyst System | Product |

| 3-Cyanopyridine pyrimidylsulfone | 4-Bromoanisole | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(4-methoxyphenyl)-5-cyanopyridine. acs.org |

| 5-Trifluoromethylpyridine pyrimidylsulfone | 4-Bromotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(p-tolyl)-5-(trifluoromethyl)pyridine. acs.org |

| 6-Chloropyridine pyrimidylsulfone | 4-Bromoanisole | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-chloro-6-(4-methoxyphenyl)pyridine. acs.org |

This table highlights the utility of electron-deficient pyridine sulfones as nucleophilic partners in palladium-catalyzed cross-coupling reactions, with data extrapolated from findings on analogous compounds.

Ionic Reactions and Annulations

Beyond radical pathways, this compound is a potent electrophile and participates in a variety of ionic reactions, most notably nucleophilic aromatic substitution.

Reactions with (Hetero)Aromatics

The pyridine ring of this compound is electron-deficient, a characteristic that is significantly enhanced by the presence of two strong electron-withdrawing groups: the 2-sulfonyl chloride and the 5-cyano group. This electronic feature makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov

In SₙAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. For 2-sulfonyl pyridines, the sulfonyl group itself can act as the leaving group. The reaction is particularly efficient with soft nucleophiles like thiols. The rate and feasibility of the SₙAr reaction are highly dependent on the electronic nature of the pyridine ring. The presence of the cyano group at the 5-position further activates the ring towards nucleophilic attack, making this compound a more reactive electrophile compared to its unsubstituted counterpart. nih.gov This tunable reactivity allows for the selective modification of biomolecules, such as cysteine residues in proteins, and the synthesis of complex heterocyclic structures. nih.gov

Reactions with Imines, Aldehydes, and Ketones

While specific studies detailing the reactions of this compound with imines, aldehydes, and ketones are not extensively documented in the reviewed literature, the general reactivity of sulfonyl chlorides provides a framework for predicting these transformations. magtech.com.cn Sulfonyl chlorides are known to react with various unsaturated compounds, including the carbonyl group of aldehydes and ketones, and the carbon-nitrogen double bond of imines.

The reaction of aldehydes and ketones with primary amines typically forms imine derivatives, also known as Schiff bases. libretexts.org These reactions are generally acid-catalyzed and reversible. libretexts.org The reactivity of the carbonyl group is influenced by the electronic and steric environment. Aldehydes are generally more reactive than ketones due to less steric hindrance and the presence of a hydrogen atom on the carbonyl carbon. libretexts.org

Table 1: General Reactions of Aldehydes and Ketones

| Reactant | Reagent(s) | Product Type | General Description |

|---|---|---|---|

| Aldehyde/Ketone | Primary Amine (R-NH₂) | Imine | Formation of a carbon-nitrogen double bond. |

| Aldehyde/Ketone | Hydrazine (B178648) (N₂H₄) | Hydrazone | Formation of a C=N-NH₂ linkage. |

| Aldehyde/Ketone | Organophosphorus Ylide | Alkene | The Wittig reaction converts a carbonyl to an alkene. libretexts.org |

| Aldehyde/Ketone | Cyanide (HCN) | Cyanohydrin | Addition of a nitrile and a hydroxyl group to the carbonyl carbon. libretexts.org |

Cyclization Reactions

The structure of this compound, featuring a nitrile group and a reactive sulfonyl chloride, presents opportunities for various cyclization reactions to construct heterocyclic systems. The cyano group can participate in cyclization by acting as an electrophile, while the sulfonyl chloride can be converted into a sulfonamide, which can also be involved in ring formation.

One common strategy involves the intramolecular cyclization of derivatives of N-(2-cyanophenyl) compounds. nih.gov In these reactions, a radical or nucleophile can add to the cyano group to initiate cyclization, leading to the formation of quinoline-based structures. nih.gov While this example involves a phenyl ring, similar strategies could potentially be applied to the pyridine system of this compound derivatives.

Furthermore, multicomponent reactions (MCRs) involving imines are a powerful tool for the synthesis of nitrogen-containing heterocycles. baranlab.org For example, the reaction of an imine with an alkyne can lead to a propargyl amine, which can then undergo intramolecular cyclization. baranlab.org In the case of 2-aminopyridine (B139424) derivatives, this can lead to the formation of imidazo[1,2-a]pyridines. baranlab.org It is conceivable that derivatives of this compound could be designed to participate in such MCRs, leading to complex fused heterocyclic systems.

Table 2: Examples of Cyclization Reactions Leading to Heterocycles

| Reactants | Conditions | Product Type | Key Transformation |

|---|---|---|---|

| Aryl Methyl Ketones, Malononitrile, 5-Aminopyrazoles | I₂-mediated | 5-cyano-1H-pyrazolo[3,4-b]pyridine | Formal [3 + 1 + 1 + 1] cyclization. libretexts.org |

| N-(2-cyanophenyl)-N-methyl-methacrylamide, TsSePh | Visible Light | Quinoline-2,4-dione | Sulfonylation/cyclization cascade. nih.gov |

| 2-Aminopyridine, Aldehyde, Alkyne | Copper(I) iodide | Imidazo[1,2-a]pyridine | Three-component reaction followed by cyclization. baranlab.org |

Derivatization at the Pyridine Core

Functionalization of the pyridine ring in derivatives of this compound can be achieved through strategies such as directed metalation and C-H activation. These methods allow for the introduction of new substituents at specific positions, enabling the synthesis of a diverse range of compounds.

Directed Metalation Strategies for Functionalization of Pyridine-2-sulfonamides

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.eduresearchgate.net The strategy relies on the use of a directed metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. harvard.edu The sulfonamide group is known to be an effective DMG. nih.govnih.gov

In the context of pyridine-2-sulfonamides derived from this compound, the sulfonamide group at the C2 position would be expected to direct metalation to the C3 position of the pyridine ring. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. However, the presence of the electron-withdrawing cyano group at the C5 position and the inherent electronic nature of the pyridine ring can influence the outcome of the metalation. The use of highly hindered amide bases like TMPMgCl•LiCl has been shown to be effective for the directed metalation of electron-poor heteroarenes. researchgate.net

Table 3: Common Directed Metalation Groups (DMGs) and Electrophiles

| Directed Metalation Group (DMG) | Common Electrophiles | Resulting Functional Group |

|---|---|---|

| -SO₂NR₂ (Sulfonamide) | TMSCl | -Si(CH₃)₃ |

| -CONR₂ (Amide) | I₂ | -I |

| -OCH₃ (Methoxy) | DMF | -CHO |

| -OCONEt₂ (Carbamate) | R-CHO (Aldehyde) | -CH(OH)R |

C-H Functionalization Adjacent to the Pyridine Nitrogen

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for modifying heterocyclic compounds. For pyridine derivatives, functionalization at the C2 and C6 positions, which are adjacent to the nitrogen atom, is often favored due to the increased acidity of these C-H bonds and the ability of the nitrogen to coordinate to transition metal catalysts.

In the case of this compound, the C2 position is already substituted. Therefore, C-H functionalization would target the C6 position, which is adjacent to the nitrogen, as well as the C3 and C4 positions. The regioselectivity of such reactions would be influenced by the directing effects of both the pyridine nitrogen and the substituents at the C2 and C5 positions. While direct C-H functionalization of pyridine itself can be challenging due to its electron-poor nature, various catalytic systems have been developed to overcome this. These methods often involve the use of transition metals like palladium, rhodium, or iridium. Site-selective functionalization can be achieved by careful choice of the catalyst, ligands, and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyanopyridine 2 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the chemical structure of 5-Cyanopyridine-2-sulfonyl chloride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts due to the influence of the electron-withdrawing sulfonyl chloride (-SO₂Cl) and cyano (-CN) groups. The pyridine ring protons form an AMX spin system, leading to predictable splitting patterns.

The proton H-6, being ortho to the strongly deshielding sulfonyl chloride group, is expected to resonate at the furthest downfield position. The proton H-3, positioned ortho to the nitrogen atom and meta to the other substituents, will also be significantly deshielded. The H-4 proton, situated between the two substituents, will appear at a relatively upfield position compared to H-3 and H-6.

The coupling constants (J) are indicative of the spatial relationship between protons. A typical ortho-coupling (³JH3-H4) is expected to be larger than the meta-coupling (⁴JH4-H6). The long-range coupling between H-3 and H-6 is generally the smallest.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.40 - 8.60 | Doublet (d) | ³JH3-H4 = 8.0 - 8.5 |

| H-4 | 8.20 - 8.40 | Doublet of doublets (dd) | ³JH4-H3 = 8.0 - 8.5, ⁴JH4-H6 = 2.0 - 2.5 |

| H-6 | 9.10 - 9.30 | Doublet (d) | ⁴JH6-H4 = 2.0 - 2.5 |

¹³C NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are heavily influenced by the substituents and the ring nitrogen.

The carbon atom C-2, directly attached to the highly electronegative sulfonyl chloride group, and C-5, bonded to the cyano group, are expected to be significantly deshielded. The carbon bearing the cyano group (C≡N) will appear in the characteristic region for nitriles. The pyridine ring carbons (C-2, C-3, C-4, C-6) will resonate in the aromatic region, with their specific shifts determined by the electronic effects of the substituents. researchgate.net

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155.0 - 160.0 |

| C-3 | 125.0 - 130.0 |

| C-4 | 140.0 - 145.0 |

| C-5 | 115.0 - 120.0 |

| C-6 | 150.0 - 155.0 |

| C≡N | 116.0 - 118.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. huji.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between H-3 and H-4, confirming their ortho relationship. A weaker cross-peak might also be observed between H-4 and H-6, corresponding to their meta-coupling. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show correlations between H-3 and C-3, H-4 and C-4, and H-6 and C-6, allowing for the direct assignment of the protonated carbons in the pyridine ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bonds) couplings between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. Key HMBC correlations would be expected from H-3 to C-2, C-4, and C-5; from H-4 to C-2, C-5, and C-6; and from H-6 to C-2, C-4, and C-5. These correlations would unequivocally confirm the substitution pattern on the pyridine ring. researchgate.net

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Observed Correlations | Information Gained |

| COSY | H-3 ↔ H-4, H-4 ↔ H-6 | Confirms adjacent protons (ortho and meta relationships). |

| HSQC | H-3 ↔ C-3, H-4 ↔ C-4, H-6 ↔ C-6 | Assigns protonated carbons. |

| HMBC | H-3 → C-2, C-4, C-5; H-4 → C-2, C-5, C-6; H-6 → C-2, C-4, C-5, C(≡N) | Confirms connectivity and assignment of quaternary carbons (C-2, C-5, C≡N). |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent method for identifying the presence of specific functional groups.

Characteristic Vibrational Frequencies of the Sulfonyl Chloride Moiety (SO₂ and C-Cl)

The sulfonyl chloride group (-SO₂Cl) gives rise to strong and characteristic absorption bands in the IR spectrum. acdlabs.com

SO₂ Asymmetric Stretching: A strong absorption band is expected in the range of 1370-1410 cm⁻¹. acdlabs.com

SO₂ Symmetric Stretching: Another strong band appears in the 1166-1204 cm⁻¹ region. acdlabs.com

S-Cl Stretching: The stretch for the sulfur-chlorine bond is typically found at lower wavenumbers, often in the 500-650 cm⁻¹ range.

Cyanopyridine Ring Vibrations

The cyanopyridine portion of the molecule also has distinct vibrational modes.

C≡N Stretching: The cyano group exhibits a sharp, medium-intensity absorption band in the region of 2220-2240 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring. researchgate.net

C=C and C=N Ring Stretching: The aromatic pyridine ring shows several characteristic stretching vibrations for its carbon-carbon and carbon-nitrogen double bonds, typically appearing in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |

| Cyano (C≡N) | Stretching | 2220 - 2240 | Medium, Sharp |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium-Strong |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1370 - 1410 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1166 - 1204 | Strong |

| S-Cl | Stretching | 500 - 650 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecular ion, serving as a powerful confirmation of the chemical formula. ias.ac.in For this compound, with a molecular formula of C₆H₃ClN₂O₂S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This precise mass measurement is critical for distinguishing the compound from other potential isomers or impurities with the same nominal mass. ias.ac.in The ability of HRMS to produce fragmentation patterns further enhances the confidence in chemical formula prediction and database comparison for structural identification. ias.ac.in

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃ClN₂O₂S |

| Calculated Monoisotopic Mass | 201.9556 |

| Observed Ion (M+H)⁺ | 202.9629 |

Note: The values are theoretical and serve as a reference for experimental analysis.

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule, yielding a unique fingerprint of daughter ions. The analysis of these fragmentation patterns offers significant insight into the compound's structure. For this compound, the fragmentation is expected to occur at the labile sulfonyl chloride group and within the pyridine ring.

Key predictable fragmentation pathways include:

Loss of Chlorine: The S-Cl bond is relatively weak and can cleave to produce a [M-Cl]⁺ fragment.

Loss of Sulfur Dioxide: Subsequent to or concurrent with other fragmentations, the stable SO₂ molecule can be eliminated.

Loss of the Sulfonyl Chloride Group: The entire -SO₂Cl group can be lost, resulting in a cyanopyridinyl cation.

Pyridine Ring Fission: At higher energies, the pyridine ring itself can cleave, although this often results in more complex, less easily interpretable fragments.

The analysis of these characteristic losses allows for the reconstruction of the molecular structure and confirms the connectivity of the functional groups. acs.orgacdlabs.com For instance, the presence of an ion peak at m/z 99 (SO₂Cl) with a characteristic A+2 peak at m/z 101 would be indicative of the sulfonyl chloride moiety due to the natural isotopic abundance of ³⁷Cl. acdlabs.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M]⁺ | [C₆H₃ClN₂O₂S]⁺ | 202.0 |

| [M-Cl]⁺ | [C₆H₃N₂O₂S]⁺ | 167.0 |

| [M-SO₂]⁺ | [C₆H₃ClN₂S]⁺ | 154.0 |

| [M-SO₂Cl]⁺ | [C₆H₃N₂]⁺ | 103.0 |

| [SO₂Cl]⁺ | [SO₂Cl]⁺ | 99.0 |

Note: These represent plausible fragmentation pathways for structural confirmation.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." It is particularly effective for identifying specific functional groups. For this compound, Raman spectroscopy would be expected to show characteristic bands for the cyano and sulfonyl chloride groups.

Cyano (-C≡N) Stretch: The nitrile group has a very characteristic and strong Raman signal, typically appearing in the 2200-2240 cm⁻¹ region. aip.orgresearchgate.netnau.edu The exact position is sensitive to the electronic environment provided by the pyridine ring.

Sulfonyl Chloride (-SO₂Cl) Vibrations: The sulfonyl chloride group gives rise to several distinct vibrations. The symmetric and asymmetric S=O stretching modes are expected, typically found in the regions of 1160-1200 cm⁻¹ and 1370-1410 cm⁻¹, respectively. acdlabs.com The sulfur-chlorine (S-Cl) stretching mode is a key identifier and appears at lower frequencies, generally in the range of 300-400 cm⁻¹. cdnsciencepub.com

Pyridine Ring Modes: The pyridine ring itself has a set of characteristic vibrational modes, including ring breathing and C-H stretching, which would appear in the fingerprint region (below 1600 cm⁻¹). aip.orgresearchgate.net

Table 3: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N Stretch | Cyano | ~2230 |

| Asymmetric S=O Stretch | Sulfonyl Chloride | ~1380 |

| Symmetric S=O Stretch | Sulfonyl Chloride | ~1180 |

| Pyridine Ring Breathing | Pyridine | ~1000-1050 |

| S-Cl Stretch | Sulfonyl Chloride | ~375 |

Note: Values are estimations based on data from analogous compounds. researchgate.netcdnsciencepub.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the chromophores present. The chromophore in this compound is the substituted pyridine ring.

The spectrum is expected to be dominated by transitions involving the π-electrons of the aromatic system:

π→π Transitions:* These are typically high-energy, high-intensity absorptions. For the pyridine ring, these transitions are analogous to those seen in benzene (B151609) but are modified by the presence of the nitrogen heteroatom and the substituents. nist.gov Unsubstituted pyridine shows a strong absorption band around 250-260 nm. nist.gov

n→π Transitions:* The nitrogen atom in the pyridine ring possesses a lone pair of electrons (n-electrons). A lower-energy, lower-intensity transition can occur, promoting one of these electrons to an anti-bonding π* orbital. This absorption is often observed as a shoulder on the main π→π* band, typically around 270-280 nm in pyridine.

The presence of the electron-withdrawing cyano and sulfonyl chloride groups is expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. tandfonline.com The electron-withdrawing nature of both substituents would likely lead to a shift in the absorption bands. nih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π→π | Substituted Pyridine Ring | ~250-270 |

| n→π | Substituted Pyridine Ring | ~270-290 |

Note: Expected ranges are based on pyridine and substituted pyridine derivatives. nist.govtandfonline.comnih.gov

Applications of 5 Cyanopyridine 2 Sulfonyl Chloride in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

5-Cyanopyridine-2-sulfonyl chloride serves as a versatile and reactive building block in the synthesis of a wide array of complex heterocyclic systems. Its unique structure, featuring both a reactive sulfonyl chloride and a cyano-substituted pyridine (B92270) ring, allows for the construction of diverse molecular architectures with significant applications in medicinal chemistry and materials science.

Synthesis of Pyridine-Based Sulfonamides and Their Derivatives

The most fundamental application of this compound is in the synthesis of pyridine-based sulfonamides. The sulfonyl chloride group is a powerful electrophile that readily reacts with primary and secondary amines in the presence of a base to form stable sulfonamide linkages. cbijournal.comrsc.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore found in a multitude of therapeutic agents. rsc.org

The reaction between this compound and various amines is typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran, often with a base such as pyridine or triethylamine (B128534) to scavenge the hydrochloric acid byproduct. cbijournal.comchemicalbook.com The cyano group at the 5-position of the pyridine ring can modulate the electronic properties of the molecule and can be retained or further transformed in subsequent synthetic steps, adding to the molecular diversity of the resulting sulfonamide derivatives.

Research has demonstrated the synthesis of a variety of N-substituted sulfonylamides from related 3-cyanopyridine-2-sulfonyl chlorides by reacting the crude sulfonyl chloride with amines in an aqueous medium. osi.lv This highlights the robustness of the sulfonylation reaction. The general method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base. rsc.org

Table 1: Examples of Pyridine-Based Sulfonamide Synthesis

| Amine Reactant | Base | Solvent | Product | Reference |

| Aniline | Pyridine | Dichloromethane | N-phenyl-5-cyanopyridine-2-sulfonamide | cbijournal.com |

| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-5-cyanopyridine-2-sulfonamide | rsc.org |

| Piperidine (B6355638) | Pyridine | Dichloromethane | 1-((5-cyanopyridin-2-yl)sulfonyl)piperidine | cbijournal.com |

The resulting pyridine-based sulfonamides are not merely final products but also serve as intermediates for further derivatization. The pyridine ring and the cyano group offer multiple sites for subsequent chemical modifications, allowing for the creation of extensive libraries of compounds for biological screening. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up new avenues for functionalization.

Formation of Sulfonylated Heterocycles (e.g., Pyrroles, Triazoles, Pyrazoles)

Beyond the direct synthesis of sulfonamides, this compound is instrumental in the construction of other sulfonylated heterocyclic systems. The sulfonyl group can be incorporated into various five-membered rings like pyrroles, triazoles, and pyrazoles, which are prevalent motifs in pharmaceuticals and agrochemicals.

Pyrroles: The synthesis of sulfonylated pyrroles can be achieved through various strategies. One approach involves the reaction of a primary sulfonamide, derived from this compound, to form a sulfonyl pyrrole, which can act as a synthetic linchpin for further functionalization. researchgate.net Another method involves the photoredox-catalyzed tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides to afford monosulfonylated pyrrolin-2-ones. mdpi.com A copper-catalyzed reaction between terminal alkynes, sulfonyl azides (which can be prepared from sulfonyl chlorides), and phenacylmalononitriles also yields functionalized 2-amino-3-cyano pyrroles. rsc.org

Triazoles: Sulfonylated 1,2,3-triazoles are readily synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. researchgate.net In this context, a sulfonyl azide, which can be prepared from this compound and sodium azide, reacts with a terminal alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov These hybrid molecules, combining the pyridine, sulfonamide, and triazole moieties, are of significant interest in drug discovery. nih.gov The synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole has been achieved through the reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride, demonstrating the formation of an S-N bond. mdpi.com

Pyrazoles: The synthesis of sulfonylated pyrazoles can be approached through the reaction of sulfonyl hydrazides with 1,3-dicarbonyl compounds. The requisite sulfonyl hydrazide can be prepared from this compound and hydrazine (B178648). wikipedia.org This method allows for the construction of pyrazole (B372694) rings bearing the 5-cyanopyridin-2-ylsulfonyl group, creating novel chemical entities for further investigation.

Table 2: Synthesis of Sulfonylated Heterocycles

| Heterocycle | Key Reagents | Reaction Type | Product Class | Reference |

| Pyrrole | Primary sulfonamide, photoredox catalyst, 1,5-diene | Photoredox catalysis | Sulfonylated pyrrolin-2-one | researchgate.netmdpi.com |

| 1,2,3-Triazole | Sulfonyl azide, terminal alkyne, copper(I) catalyst | Azide-Alkyne Cycloaddition | 1-Sulfonyl-1,2,3-triazole | researchgate.net |

| Pyrazole | Sulfonyl hydrazide, 1,3-dicarbonyl compound | Condensation/Cyclization | N-Sulfonylated pyrazole | wikipedia.org |

Role in Functional Group Transformation and Activation

This compound is not only a building block but also a key reagent for activating and transforming functional groups, particularly amines and amino acids. This capability is crucial for the derivatization of complex molecules.

Selective Derivatization of Amines and Amino Acids

The reaction of this compound with amines is highly efficient for creating sulfonamides. This reactivity can be harnessed for the selective derivatization of amines and amino acids, which is a critical step in various analytical and synthetic applications, including peptide sequencing and proteomics. google.com Reagents like dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) are widely used for the pre-column derivatization of amino acids to enhance their detection in HPLC analysis. nih.govresearchgate.net The 5-cyanopyridine-2-sulfonyl moiety can impart unique chromatographic or mass spectrometric properties to the derivatized analytes.

The derivatization process typically involves reacting the amino acid with the sulfonyl chloride under basic conditions to yield a stable sulfonamide adduct. researchgate.net This not only protects the amino group but also introduces a chromophore or a readily ionizable group, facilitating detection. For instance, derivatization can improve retention on reverse-phase chromatography columns and enhance signal in mass spectrometry. nih.gov The selective reaction with primary and secondary amines allows for the targeted modification of specific sites within a larger molecule. nih.gov

Enabling Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into a complex molecule at a late step in the synthesis. rsc.org This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route. This compound and its derivatives are valuable tools for LSF.

One approach involves the conversion of a pre-existing primary sulfonamide on a complex molecule back into a sulfonyl chloride. nih.govnih.gov This newly formed sulfonyl chloride can then react with a variety of nucleophiles to install new functionalities. This method is particularly powerful because primary sulfonamides are common in many drug-like molecules. nih.gov The mild conditions required for this transformation often tolerate a wide range of sensitive functional groups present in complex structures. nih.govnih.gov

Another LSF strategy involves the direct C-H functionalization of the pyridine ring. While not a direct application of the sulfonyl chloride, the electronic properties imparted by the sulfonyl and cyano groups can influence the reactivity of the pyridine C-H bonds towards metallation or other activation methods, paving the way for subsequent modifications. Inspired by the utility of C-H fluorination followed by nucleophilic aromatic substitution (SNAr), this two-step sequence allows for the introduction of diverse functionalities at positions alpha to the nitrogen in pyridines and diazines. acs.org The high reactivity of 2-fluoropyridines towards SNAr makes this a potent strategy for LSF. acs.org

Applications in Catalysis Research

While this compound itself is not typically a catalyst, the sulfonamide derivatives synthesized from it have emerging applications in catalysis research. The pyridine nitrogen and the sulfonamide moiety can act as coordination sites for metal centers, making them attractive ligands for transition metal catalysis.

The structural features of pyridine-sulfonamide ligands can be systematically tuned by varying the amine component used in their synthesis. This allows for the creation of a library of ligands with different steric and electronic properties, which can then be screened for catalytic activity in various organic transformations. For example, sulfonamide-containing compounds have been explored as organocatalysts, acting as hydrogen-bond donors. cbijournal.com The development of new catalytic systems is an active area of research, and the ease of synthesis and modification of pyridine-sulfonamides makes them promising candidates for the discovery of novel and efficient catalysts.

Precursors for Sulfonyl Radicals in Catalytic Cycles

While this compound is more commonly used in nucleophilic substitution reactions, the broader class of aryl sulfonyl chlorides is intimately linked with the chemistry of sulfonyl radicals. These radicals are key intermediates in a variety of synthetic transformations. The generation of sulfonyl radicals is often achieved through photoredox catalysis. For instance, in processes analogous to the Sandmeyer reaction, an aryldiazonium salt can be reduced by a photocatalyst to form an aryl radical. acs.org This radical can then react with sulfur dioxide (SO₂) to generate an S-centered sulfonyl radical intermediate. acs.org

This sulfonyl radical is then trapped by a chloride source to yield the final aryl sulfonyl chloride product. acs.org This photocatalytic method is notable for its mild reaction conditions, proceeding at room temperature under visible light irradiation, which allows for high functional group tolerance. acs.org The convenient generation of the necessary reagents, such as SO₂ and a chloride source from thionyl chloride and water in situ, further enhances the utility of this approach. acs.org Understanding these formation pathways, which proceed via sulfonyl radical intermediates, is crucial for designing new synthetic routes and optimizing reaction conditions for compounds like this compound.

| Catalytic Cycle Component | Role in Sulfonyl Radical Generation |

| Photocatalyst | Mediates single electron transfer (SET) to initiate radical formation. acs.org |

| Aryldiazonium Salt | Acts as the precursor to the aryl radical upon reduction. acs.org |

| **Sulfur Dioxide (SO₂) ** | Reacts with the aryl radical to form the key S-centered sulfonyl radical. acs.org |

| Chloride Source | Traps the sulfonyl radical to form the final sulfonyl chloride product. acs.org |

Integration into Flow Chemistry Platforms for Sustainable Synthesis

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, posing significant safety and scalability challenges in traditional batch processes. rsc.orgmdpi.com Flow chemistry offers a powerful solution to these issues, enabling safer, more efficient, and sustainable production. researchgate.net By conducting reactions in continuous-flow microreactors, significant advantages are realized, including superior control over reaction parameters, enhanced heat transfer, and the ability to safely handle hazardous intermediates by minimizing their accumulation. rsc.orgmdpi.comnih.gov

For the synthesis of aryl sulfonyl chlorides, flow chemistry platforms have been developed that nearly double the space-time yield compared to optimized batch procedures. mdpi.com These systems can involve multiple continuous stirred-tank reactors (CSTRs) and automated filtration systems, allowing for controlled, scalable production. mdpi.com A continuous flow protocol for synthesizing sulfonyl chlorides from thiols and disulfides using a dual-function reagent has been demonstrated, achieving a very high space-time yield with a short residence time in a small-volume reactor. rsc.org This exquisite control over the process improves safety by preventing thermal runaway and contributes to a more sustainable chemical process through efficiency and reduced waste. rsc.orgresearchgate.net The integration of this compound synthesis into such flow platforms represents a significant step towards greener and more economically viable manufacturing. researchgate.net

| Flow Chemistry Advantage | Application in Sulfonyl Chloride Synthesis |

| Enhanced Safety | Minimizes accumulation of energetic intermediates and controls highly exothermic reactions. rsc.orgmdpi.com |

| Improved Control | Allows precise regulation of temperature, pressure, and residence time. rsc.orgnih.gov |

| Increased Efficiency | Achieves higher space-time yields and throughput compared to batch methods. rsc.orgmdpi.com |

| Sustainability | Reduces waste, allows for on-demand synthesis, and can decrease energy consumption for transportation. researchgate.net |

Generation of Molecular Scaffolds for Chemical Biology Research

This compound is a valuable reagent for generating diverse molecular scaffolds for chemical biology and medicinal chemistry. sigmaaldrich.comrsc.org The high reactivity of the sulfonyl chloride group allows it to readily react with nucleophiles, particularly amines, to form stable sulfonamide linkages. sigmaaldrich.com This reactivity makes it an ideal building block for creating libraries of complex molecules for drug discovery and for use as chemical probes to study biological systems. rsc.orgnih.gov

The sulfonamide moiety is a privileged structure in medicinal chemistry, and its incorporation can be crucial for effective binding to biological targets. For example, sulfonyl chlorides are used to synthesize inhibitors of enzymes like TNF-α converting enzyme (TACE) and to create ligands for the human glucocorticoid receptor (hGR). sigmaaldrich.com The pyridine ring, substituted with a cyano group, provides a rigid scaffold with specific electronic and hydrogen-bonding properties that can be further exploited for molecular recognition.

Furthermore, the related sulfonyl fluoride (B91410) warheads have emerged as powerful tools in chemical biology for creating targeted covalent inhibitors. rsc.orgnih.gov These electrophilic groups can form covalent bonds with a range of nucleophilic amino acid residues in proteins, including lysine, tyrosine, serine, and histidine, not just the more commonly targeted cysteine. rsc.org As a highly reactive precursor, this compound can be used to synthesize these sulfonyl fluoride probes or other reactive scaffolds, thereby expanding the druggable target space and enabling the development of novel therapeutics and research tools. nih.gov

| Application Area | Role of this compound | Example Target Class |

| Medicinal Chemistry | Building block for creating sulfonamide-based drug candidates. sigmaaldrich.com | Proteases (e.g., TACE), Nuclear Receptors (e.g., hGR). sigmaaldrich.com |

| Covalent Probes | Precursor to reactive scaffolds (e.g., sulfonyl fluorides) for protein modification. rsc.orgnih.gov | Kinases, Transporters. nih.gov |

| Fragment-Based Screening | Provides a versatile fragment for library synthesis to identify new biological ligands. sigmaaldrich.com | Diverse protein families. |

Future Research Directions and Emerging Paradigms in 5 Cyanopyridine 2 Sulfonyl Chloride Chemistry

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 5-Cyanopyridine-2-sulfonyl chloride is a primary objective for future research. Current methods often rely on harsh reagents and produce significant waste. The development of greener alternatives is crucial for sustainable industrial applications.

One promising avenue is the oxidative chlorination of 3-cyanopyridine-2(1H)-thiones. osi.lv This approach has been successfully applied to the synthesis of related 3-cyanopyridine-2-sulfonyl chlorides and could be adapted for the 5-cyano isomer. osi.lv Future work should focus on optimizing this reaction to minimize the use of hazardous chlorinated solvents and to develop catalytic systems that can be recycled and reused.

Another area of interest is the development of one-pot syntheses. For instance, the synthesis of cyanopyridine derivatives has been achieved through eco-friendly one-pot methods, which can reduce reaction times and simplify purification processes. orientjchem.org Adapting these methodologies to the synthesis of this compound could significantly improve its production efficiency.

Furthermore, the use of novel reagents and reaction conditions holds promise. For example, a recently developed method for the synthesis of sulfonyl chlorides from thiols and disulfides using hydrogen peroxide and zirconium tetrachloride offers a milder and more environmentally friendly alternative to traditional methods. organic-chemistry.org The application of this method to the corresponding thiol precursor of this compound could provide a more sustainable synthetic route.

Table 1: Comparison of Potential Green Synthetic Methodologies for this compound

| Methodology | Precursor | Key Reagents | Potential Advantages |

| Oxidative Chlorination | 3-Cyanopyridine-2(1H)-thione | Oxidant, Chlorine Source | Direct conversion, established for related compounds osi.lv |

| One-Pot Synthesis | Simple starting materials | Catalyst, condensing agents | Reduced steps, improved efficiency orientjchem.org |

| H2O2/ZrCl4 Oxidation | Thiol or Disulfide | Hydrogen Peroxide, ZrCl4 | Mild conditions, environmentally friendly organic-chemistry.org |

Exploration of Unprecedented Reactivity Profiles

The reactivity of this compound is largely dictated by the electrophilic sulfonyl chloride group and the electron-deficient pyridine (B92270) ring. While its use in the synthesis of sulfonamides is established, there is significant scope for exploring novel and unprecedented reactivity.

Future research could focus on the transition-metal-catalyzed cross-coupling reactions of the sulfonyl chloride group. Recent advances have shown that sulfonyl chlorides can participate in a variety of coupling reactions, acting as a source of an SO2-containing functional group or even being extruded to form a C-C bond. Investigating the potential of this compound in such reactions could lead to the development of new methods for the synthesis of complex pyridine derivatives.

Another area for exploration is the reactivity of the pyridine ring itself. The presence of both a cyano and a sulfonyl chloride group strongly deactivates the ring towards electrophilic substitution but may activate it towards nucleophilic aromatic substitution (SNAr). A systematic study of SNAr reactions with various nucleophiles could reveal new synthetic pathways to functionalized cyanopyridines.

The interplay between the cyano and sulfonyl chloride groups could also lead to interesting intramolecular cyclization reactions. Under specific conditions, it may be possible to induce cyclization to form novel heterocyclic ring systems.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers a powerful tool for understanding and predicting the reactivity and properties of molecules like this compound. Future research will increasingly rely on computational modeling to guide synthetic efforts.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, providing insights into its reactivity. For example, calculating the electrostatic potential map can identify the most electrophilic and nucleophilic sites, helping to predict the outcome of reactions. Furthermore, modeling transition states can help to elucidate reaction mechanisms and predict reaction barriers, aiding in the optimization of reaction conditions.

Molecular docking studies are another valuable computational tool, particularly for drug discovery applications. By docking derivatives of this compound into the active sites of target proteins, researchers can predict their potential biological activity and guide the design of new drug candidates. nih.gov

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies | Prediction of reactivity, optimization of reaction conditions |

| Molecular Docking | Virtual screening, binding mode analysis | Identification of potential drug candidates, design of new inhibitors nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Understanding of metabolic pathways, design of enzyme inhibitors |

Integration with Machine Learning for Reaction Optimization and Discovery

The integration of machine learning (ML) with chemical synthesis is an emerging paradigm that has the potential to revolutionize the way new reactions and processes are developed. For this compound, ML algorithms can be used to optimize reaction conditions and even discover new reactions.

By creating a dataset of reaction conditions (e.g., temperature, solvent, catalyst, reaction time) and corresponding yields for the synthesis of this compound, an ML model can be trained to predict the optimal conditions for maximizing the yield. This can significantly reduce the number of experiments required and accelerate the development of efficient synthetic protocols. researchgate.netrsc.org

Furthermore, ML models can be used to predict the outcome of unknown reactions. By training a model on a large database of known chemical reactions, it may be possible to predict whether a proposed reaction involving this compound is likely to be successful. This could lead to the discovery of new and unexpected reactivity profiles.

The use of autonomous self-optimizing flow reactors, guided by ML algorithms, represents the cutting edge of this field. rsc.org Such systems can continuously adjust reaction parameters to maintain optimal performance, enabling the efficient and automated synthesis of this compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing 5-cyanopyridine-2-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of 5-cyanopyridine derivatives using chlorosulfonic acid or sulfuryl chloride. Key parameters include:

- Temperature: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis or over-sulfonation).

- Solvent Choice: Anhydrous dichloromethane or chloroform is preferred to avoid moisture-induced decomposition .